1-(2-Chlorophenyl)-3-(3-(2-methylpiperidino)propyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-(3-(2-methylpiperidino)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a methylpiperidino group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(3-(2-methylpiperidino)propyl)urea typically involves the reaction of 2-chloroaniline with 3-(2-methylpiperidino)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-(3-(2-methylpiperidino)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(3-(2-methylpiperidino)propyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a potential therapeutic agent.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular targets.
Industry: The compound may be used as an intermediate in the synthesis of other chemical compounds with industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(3-(2-methylpiperidino)propyl)urea involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-(3-(2-methylpiperidino)propyl)urea can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-(3-(2-methylpiperidino)propyl)thiourea: This compound has a thiourea group instead of a urea group, which may result in different chemical and biological properties.
1-(2-Chlorophenyl)-3-(3-(2-methylpiperidino)propyl)carbamate: This compound has a carbamate group, which may also lead to distinct properties compared to the urea derivative.
Properties
CAS No. |
197502-57-1 |
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Molecular Formula |
C16H24ClN3O |
Molecular Weight |
309.83 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea |
InChI |
InChI=1S/C16H24ClN3O/c1-13-7-4-5-11-20(13)12-6-10-18-16(21)19-15-9-3-2-8-14(15)17/h2-3,8-9,13H,4-7,10-12H2,1H3,(H2,18,19,21) |
InChI Key |
KMAYEKNQNBATSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCNC(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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